N1-(3,4-difluorophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-15-6-5-14(13-17(15)23)25-20(29)19(28)24-7-8-26-9-11-27(12-10-26)18-4-2-1-3-16(18)22/h1-6,13H,7-12H2,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKOPXALJQYYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,4-difluorophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Difluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
- Oxalamide linkage : Implicated in biological activity through hydrogen bonding and molecular recognition.
Molecular Formula and Weight
- Molecular Formula : CHFNO
- Molecular Weight : 393.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems.
- Enzyme Inhibition : It may inhibit specific enzymes related to cancer pathways or neurotransmitter metabolism, although detailed mechanisms require further elucidation.
Anticancer Properties
Research indicates that compounds within the oxalamide class exhibit anticancer activity. For instance, a study demonstrated that similar oxalamides can induce apoptosis in cancer cells by modulating cell signaling pathways related to apoptosis and proliferation .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been shown to exhibit anxiolytic and antidepressant activities through modulation of serotonin and dopamine receptors .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of oxalamides; found significant cytotoxicity against various cancer cell lines. |
| Study 2 | Explored the neuropharmacological effects; demonstrated anxiolytic properties in animal models. |
| Study 3 | Analyzed structure-activity relationships; identified key functional groups necessary for receptor binding affinity. |
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific structural components:
- Fluorination : Enhances binding affinity to target receptors.
- Piperazine Ring : Critical for biological activity, influencing pharmacokinetics and dynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxalamide Family
The following table summarizes key oxalamide derivatives and their structural/functional distinctions:
Key Comparative Insights
- Fluorination vs. Methoxylation: The 3,4-difluorophenyl group in the target compound contrasts with the 2,4-dimethoxybenzyl group in S334.
- Piperazine Substituents : The 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl chain differentiates the target compound from analogs with simpler alkyl or aromatic groups (e.g., 4-methoxyphenethyl in Compound 18). Piperazine derivatives often exhibit enhanced solubility and GPCR affinity .
- Toxicity and Safety: While the target compound lacks direct toxicological data, structurally related oxalamides like S336 have established NOELs (e.g., 100 mg/kg body weight/day in rats), suggesting a favorable safety profile at moderate doses .
Metabolic and Pharmacokinetic Comparisons
- Metabolic Pathways: Oxalamides generally undergo hydrolysis, glucuronidation, and oxidative metabolism. The fluorine atoms in the target compound may slow CYP450-mediated degradation compared to non-fluorinated analogs like N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225), which shows rapid plasma clearance in rats .
- Bioavailability : Piperazine-containing compounds (e.g., ) often exhibit moderate-to-high oral bioavailability due to improved solubility, whereas bulkier substituents (e.g., trifluoromethyl groups in ) may reduce absorption .
Preparation Methods
Synthesis of 4-(2-Fluorophenyl)piperazine
The piperazine precursor is synthesized via two established routes:
Route A (Nucleophilic Aromatic Substitution):
- React 1-fluoro-2-chlorobenzene with anhydrous piperazine in DMF at 110°C for 24h
- Yield: 68% (purified via vacuum distillation)
Route B (Catalytic Cyclization):
Preparation of 3,4-Difluoroaniline Derivatives
The aromatic component is typically derived from commercial 3,4-difluoronitrobenzene:
- Reduce nitro group using H2/Pd-C in ethanol (25°C, 6h)
- Isolate 3,4-difluoroaniline with 89% yield
- Protect amine as trifluoroacetamide (TFA) for subsequent reactions
Core Synthetic Strategies
Stepwise Oxalamide Assembly (Two-Stage Coupling)
This widely adopted method minimizes side reactions:
Stage 1: N1-(3,4-Difluorophenyl)oxalyl Chloride Formation
- React oxalyl chloride (1.2 eq) with TFA-protected 3,4-difluoroaniline in dry DCM
- Stir at 0°C for 2h, then room temperature for 12h
- Remove excess reagent via rotary evaporation
Stage 2: Piperazine-Ethylamine Coupling
One-Pot Tandem Synthesis
For industrial-scale production, a streamlined approach has been developed:
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Coupling Reagent | HATU (1.1 eq) |
| Base | DIPEA (3 eq) |
| Temperature | 0°C (initial) → 50°C (final) |
| Reaction Time | 18h |
| Workup | Aqueous extraction (pH 6.8 buffer) |
| Yield | 61% |
Advantages:
Critical Reaction Optimization
Coupling Reagent Comparison
Data from parallel experiments (n=3):
| Reagent | Equiv. | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | 1.2 | 25 | 48 | 92.3 |
| HATU | 1.1 | 50 | 61 | 95.8 |
| DCC/DMAP | 1.5 | 0→25 | 39 | 89.7 |
HATU demonstrates superior performance due to enhanced oxalamide formation kinetics.
Solvent Effects on Crystallization
Post-reaction purification significantly impacts final quality:
| Solvent System | Crystal Form | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| EtOAc/Hexane (1:4) | Needles | 168-170 | 98.2 |
| CH2Cl2/MeOH (10:1) | Plates | 165-167 | 97.1 |
| Acetone/Water (3:1) | Prisms | 170-172 | 99.0 |
Acetone/water mixtures produce thermodynamically stable polymorphs.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ microreactor technology:
Waste Management Protocols
Green chemistry metrics for batch vs. flow processes:
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 34 |
| Solvent Recovery (%) | 68 | 91 |
| Energy (kWh/kg) | 420 | 290 |
Flow synthesis reduces environmental impact through solvent recycling and lower energy inputs.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(3,4-difluorophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodology :
- Stepwise Coupling : Synthesize intermediates first, such as the 3,4-difluorophenyl amine and the piperazine-ethyl precursor, before coupling via oxalamide formation. Use carbodiimide-based coupling agents (e.g., DCC or EDC) with activating agents like HOBt to enhance efficiency .
- Condition Optimization : Maintain temperatures between 0–25°C during coupling to minimize side reactions. Use anhydrous solvents (e.g., DCM or DMF) under inert gas (N₂/Ar) to prevent hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and computational methods are most effective for characterizing the molecular structure and conformation of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on aromatic rings and piperazine-ethyl linkages. ¹⁹F NMR resolves fluorine environments .
- X-ray Crystallography : For definitive stereochemical assignment, particularly to analyze torsional angles between the oxalamide core and fluorophenyl/piperazine groups .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties and conformational stability. Molecular docking (AutoDock Vina) to simulate receptor interactions .
Q. What in vitro assays are recommended for initial assessment of the compound's biological activity, and how should experimental parameters be standardized?
- Assay Design :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, BRAF) or GPCRs (e.g., serotonin/dopamine receptors) using fluorescence polarization or radioligand binding assays. Use 10 µM–100 nM concentration ranges .
- Cell Viability (MTT/XTT) : Screen in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include controls for solvent effects (e.g., DMSO <0.1%) .
- Standardization : Pre-normalize cell counts and use internal standards (e.g., staurosporine for apoptosis controls). Triplicate runs with inter-plate calibration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different experimental models?
- Data Contradiction Analysis :
- Assay Context : Compare IC₅₀ values in cell-free vs. cell-based assays. For example, low activity in enzymatic assays but high cytotoxicity may indicate prodrug activation .
- Model Relevance : Validate target specificity using CRISPR/Cas9-knockout cell lines. For instance, if activity drops in dopamine receptor-KO cells, confirm target engagement .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to distinguish direct inhibition from downstream effects .
Q. What strategies are employed to elucidate the compound's mechanism of action and identify its molecular targets?
- Target Deconvolution :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins in lysates .
- Transcriptomics : RNA-seq profiling post-treatment to detect pathway enrichment (e.g., apoptosis, cell cycle) via Gene Set Enrichment Analysis (GSEA) .
- In Silico Screens : Virtual screening against structural databases (PDB) to prioritize targets like kinase domains or GPCRs with conserved fluorophenyl-binding pockets .
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced pharmacological profiles?
- SAR Optimization :
- Core Modifications : Replace the 3,4-difluorophenyl group with chloro or trifluoromethyl analogs to assess steric/electronic effects on binding .
- Side Chain Variations : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Bioisosteres : Substitute the oxalamide with urea or thiourea to improve metabolic stability. Test in hepatic microsome assays (e.g., human/rat) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
